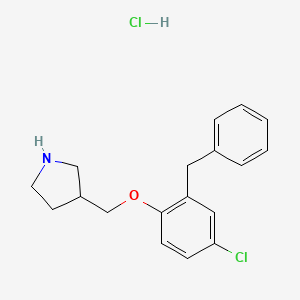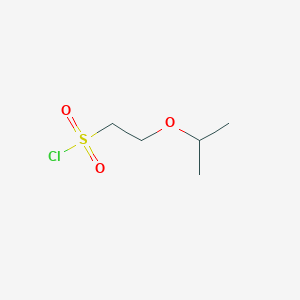![molecular formula C13H15N3O2 B1374618 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 1338495-11-6](/img/structure/B1374618.png)
2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Overview
Description
2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a heterocyclic compound that features a pyrazole ring attached to a benzoic acid moiety
Mechanism of Action
Target of Action
The primary targets of 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid are metal ions, particularly copper (II) ions . These ions are essential for the catalytic activity of certain enzymes, such as catecholase .
Mode of Action
The compound interacts with its targets through coordination. The ligands in the compound provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal . This interaction results in the formation of complexes that can catalyze certain reactions .
Biochemical Pathways
The compound affects the oxidation reaction of catechol to o-quinone, a key step in the biochemical pathway of catechol metabolism . The downstream effects of this pathway include the production of melanin and other pigments, as well as the detoxification of harmful substances.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its catalytic activity. By facilitating the oxidation of catechol to o-quinone, the compound can influence processes such as pigment production and detoxification .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the type of solvent can contribute to the interaction and dilution of reactants . Additionally, the composition ratios of ligands and metal salts, as well as the type of anion in the metal salt, can impact the formation of complexes .
Biochemical Analysis
Biochemical Properties
2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, this compound binds to proteins like albumin, which facilitates its transport in the bloodstream . The interactions between this compound and these biomolecules are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound influences various cellular processes. It has been shown to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This modulation leads to altered gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, the compound impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and altered metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding is often competitive, where the compound competes with the natural substrate for the enzyme’s active site . Additionally, this compound can induce conformational changes in proteins, affecting their function and stability . These interactions lead to downstream effects on gene expression, particularly through the inhibition of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism . These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects are observed, where the beneficial effects plateau and toxic effects become more pronounced with increasing dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound also influences the metabolism of other drugs by competing for the same metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It is known to bind to albumin in the bloodstream, which facilitates its distribution to various tissues . The compound’s localization and accumulation are influenced by its affinity for specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also be transported into the nucleus, where it influences gene expression by interacting with transcription factors . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable benzoic acid derivative. One common method involves the use of (3,5-dimethyl-1H-pyrazol-1-yl)methanol and 4-aminobenzoic acid in acetonitrile, stirred at room temperature for several days . The resulting product is then purified by filtration and drying.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the benzoic acid moiety.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Potential use in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-aminobenzoic acid: A benzoic acid derivative with an amino group, used in various chemical syntheses.
2-(1H-pyrazol-1-yl)benzoic acid: A compound with a similar structure but lacking the dimethyl and amino groups.
Uniqueness
2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to the presence of both the pyrazole and benzoic acid moieties, along with the amino and dimethyl groups. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities.
Properties
IUPAC Name |
2-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-12(14)9(2)16(15-8)7-10-5-3-4-6-11(10)13(17)18/h3-6H,7,14H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVUIVRNDHVVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2C(=O)O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175278 | |
| Record name | Benzoic acid, 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338495-11-6 | |
| Record name | Benzoic acid, 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374537.png)


![3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374542.png)
![4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374543.png)

![2,4-Dimethyl-6-oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1374545.png)
![3-((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)azetidine](/img/structure/B1374546.png)

![3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374550.png)
![3-((5-Chloro-[1,1'-biphenyl]-2-yl)oxy)azetidine](/img/structure/B1374551.png)
![4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374554.png)
![3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374556.png)
![3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374558.png)
